VE-821: A Deep Dive into Its Potent and Selective Inhibition of ATR Kinase
VE-821: A Deep Dive into Its Potent and Selective Inhibition of ATR Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and mechanism of action of VE-821, a potent and highly selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that collectively safeguard genomic integrity. Due to the reliance of many cancer cells on the ATR pathway for survival, particularly in the context of increased replicative stress and defects in other DDR pathways, ATR has emerged as a promising target for cancer therapy. VE-821 has been instrumental in the preclinical validation of this approach.
Core Mechanism of Action
VE-821 functions as an ATP-competitive inhibitor of ATR kinase.[1][2] By binding to the ATP-binding pocket of the ATR enzyme, VE-821 effectively blocks its kinase activity. This inhibition prevents the phosphorylation of downstream targets, most notably Chk1 (Checkpoint kinase 1), thereby disrupting the ATR-Chk1 signaling axis.[3][4][5] The abrogation of this pathway impairs the cell's ability to arrest the cell cycle at the G2/M checkpoint in response to DNA damage, leading to premature entry into mitosis with unrepaired DNA, a phenomenon known as mitotic catastrophe, which ultimately results in cell death.[3][6]
Quantitative Analysis of Kinase Selectivity
The efficacy of a targeted inhibitor is intrinsically linked to its selectivity. VE-821 exhibits remarkable selectivity for ATR over other kinases, including those from the same phosphatidylinositol 3-kinase-related kinase (PIKK) family. The following table summarizes the inhibitory activity of VE-821 against a panel of key kinases.
| Kinase Target | Inhibition Constant (Ki) | IC50 | Fold Selectivity vs. ATR (based on Ki) |
| ATR | 13 nM | 26 nM | - |
| ATM | 16 µM | >8 µM | >1230x |
| DNA-PK | 2.2 µM | 4.4 µM | >169x |
| mTOR | >1 µM | - | >76x |
| PI3Kγ | 3.9 µM | - | >300x |
Data compiled from multiple sources.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the role of VE-821, the following diagrams illustrate the DNA damage response pathway and a typical experimental workflow for assessing its selectivity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the selectivity of VE-821. Specific details may vary between laboratories and experimental systems.
Biochemical Kinase Assay (Radiometric-Phosphate Incorporation)
This assay directly measures the enzymatic activity of a purified kinase in the presence of an inhibitor.
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Reaction Mixture Preparation: A stock solution is prepared containing the appropriate kinase buffer, the purified kinase (e.g., ATR, ATM, DNA-PK), and a target peptide substrate.
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Inhibitor Addition: VE-821, at varying concentrations, is added to the reaction mixture. A DMSO control is also included.
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Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-33P]ATP. The reaction is incubated at 25°C for a predetermined time course.
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Stopping the Reaction: The reaction is stopped, typically by the addition of a strong acid or by spotting the mixture onto a phosphocellulose membrane.
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Quantification: The amount of radioactive phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.
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Data Analysis: The percentage of kinase inhibition at each VE-821 concentration is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a dose-response curve. Ki values can be calculated from the IC50 values using the Michaelis-Menten equation.[1]
Cell-Based Western Blot for Chk1 Phosphorylation
This assay confirms the on-target activity of VE-821 in a cellular context by measuring the phosphorylation of a direct downstream target of ATR.
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Cell Culture and Treatment: Cancer cell lines are cultured to a suitable confluency. The cells are then treated with a DNA damaging agent (e.g., ionizing radiation, topoisomerase inhibitors) to activate the ATR pathway.[4][5] A subset of cells is pre-treated with varying concentrations of VE-821 for a specified time before the addition of the DNA damaging agent.
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Cell Lysis: After the treatment period, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of Chk1 (e.g., anti-phospho-Chk1 Ser345). A primary antibody against total Chk1 or a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control.
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Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction. The signal is detected using an imaging system.
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Analysis: The intensity of the phospho-Chk1 band is normalized to the total Chk1 or loading control band to determine the effect of VE-821 on ATR-mediated Chk1 phosphorylation.[5][7]
Cell Cycle Analysis by Flow Cytometry
This method assesses the functional consequence of ATR inhibition on cell cycle progression following DNA damage.
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Cell Treatment: Cells are treated with a DNA damaging agent in the presence or absence of VE-821, as described in the western blot protocol.
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Cell Fixation: At various time points after treatment, cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane and preserve the cellular structure.
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Staining: The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), which also contains RNase to prevent staining of double-stranded RNA.
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Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cell.
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Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) is analyzed based on their DNA content. The abrogation of the G2/M checkpoint by VE-821 is observed as a decrease in the percentage of cells accumulating in the G2/M phase after DNA damage, compared to cells treated with the damaging agent alone.[6][8]
Conclusion
The data and experimental evidence overwhelmingly demonstrate that VE-821 is a highly potent and selective inhibitor of ATR kinase. Its ability to specifically target ATR with minimal off-target effects on other closely related kinases makes it an invaluable tool for studying the intricacies of the DNA damage response and a strong candidate scaffold for the development of novel anticancer therapeutics. The methodologies outlined in this guide provide a robust framework for the continued investigation of ATR inhibitors and their potential clinical applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ATR inhibitors VE-821 and VX-970 sensitize cancer cells to topoisomerase I inhibitors by disabling DNA replication initiation and fork elongation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel ATR inhibitor VE-821 increases sensitivity of pancreatic cancer cells to radiation and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
